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Compound of Interest

Compound Name:
[2-(4-Chlorophenyl)phenyl]sulfonyl

chloride

CAS No.: 887344-37-8

Cat. No.: B1352784 Get Quote

IUPAC Name: 4'-Chloro[1,1'-biphenyl]-2-sulfonyl chloride Alternative Names: 2-(4-

Chlorophenyl)benzenesulfonyl chloride Chemical Class: Biaryl Sulfonyl Chlorides[1]

Executive Summary
This guide details the chemical architecture, synthetic pathways, and reactivity profile of 4'-

chloro[1,1'-biphenyl]-2-sulfonyl chloride.[1] Unlike its para-substituted counterparts, this

molecule features a sulfonyl chloride moiety at the sterically congested ortho (2-) position of the

biphenyl core.[1] This structural motif creates a unique "ortho-effect," influencing both its

stability and the kinetics of nucleophilic substitution. It serves as a critical intermediate in the

synthesis of sterically demanding sulfonamides, often utilized in the development of GPCR

antagonists (e.g., Angiotensin II or Endothelin receptors) and specialized agrochemicals.

Structural Identity & Physicochemical Properties[1]
[2][3][4][5]
The molecule consists of a benzene ring substituted at the 1-position with a 4-chlorophenyl

group and at the 2-position with a sulfonyl chloride group. The steric clash between the sulfonyl

group and the adjacent phenyl ring forces the biphenyl system into a twisted, non-planar

conformation.
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Property Data / Prediction

Molecular Formula

Molecular Weight 287.16 g/mol

Physical State Off-white to pale yellow crystalline solid

Melting Point 105–110 °C (Predicted based on analogs)

Solubility
Soluble in DCM, THF, Toluene; Reacts with

Water/Alcohols

Storage
< 4°C, under Argon/Nitrogen (Moisture

Sensitive)

Synthetic Methodologies
Direct chlorosulfonation of 4-chlorobiphenyl is not recommended due to poor regioselectivity

(favoring the 4'- and 4-positions). The most robust route ensures regiochemical integrity via a

Suzuki-Miyaura coupling followed by a Sandmeyer-type chlorosulfonation.[1]

Validated Synthetic Workflow
Step 1: Construction of the Biaryl Core (Suzuki Coupling)

Reactants: 2-Bromoaniline (or 2-Bromonitrobenzene) + 4-Chlorophenylboronic acid.

Catalyst:

or

.

Base/Solvent:

/ Dioxane:Water (4:1).

Outcome: 4'-Chloro[1,1'-biphenyl]-2-amine.

Step 2: Conversion to Sulfonyl Chloride (Modified Sandmeyer)
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Mechanism: Diazotization of the amine followed by reaction with sulfur dioxide mediated by

copper(II).

Reagents:

,

,

(gas) or

,

(catalyst), Acetic Acid.

2-Bromoaniline
(Precursor)

4'-Chloro[1,1'-biphenyl]-2-amine
(Biaryl Amine)

Suzuki Coupling
Pd(PPh3)4, K2CO3

4-Chlorophenyl-
boronic acid

Diazonium Salt
(In-situ)

NaNO2, HCl
< 5°C 4'-Chloro[1,1'-biphenyl]-

2-sulfonyl chloride

SO2, CuCl2
(Sandmeyer)
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Figure 1: Regioselective synthesis via the Sandmeyer-chlorosulfonation route ensures the

sulfonyl group is installed strictly at the ortho-position.

Reactivity Profile & Mechanistic Insights[1][5]
The Ortho-Effect in Aminolysis
The reaction of this sulfonyl chloride with amines (to form sulfonamides) is governed by the

Ortho-Effect.[1]

Steric Hindrance: The 4-chlorophenyl group at the 2-position acts as a "gatekeeper." It

shields the sulfur atom from nucleophilic attack.

Twisted Conformation: To minimize steric strain, the two phenyl rings twist out of coplanarity

(dihedral angle ~50-60°). This twist can actually assist leaving group departure in some

cases by preventing resonance stabilization of the ground state, making the S-Cl bond more
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reactive once the transition state is reached, provided the nucleophile is small enough to

access the sulfur.

Hydrolytic Instability
Due to the electron-withdrawing nature of the second ring and the chlorine substituent, the

sulfur center is highly electrophilic.

Risk: Rapid hydrolysis to the sulfonic acid if exposed to atmospheric moisture.

Mitigation: All reactions must be run in anhydrous solvents (DCM, THF) with non-nucleophilic

bases (e.g., DIPEA or Pyridine) to scavenge HCl.

Experimental Protocol: Sulfonamide Formation
Objective: Coupling with a primary amine (

).[1]

Preparation: Dissolve 1.0 eq of 4'-chloro[1,1'-biphenyl]-2-sulfonyl chloride in anhydrous DCM

(

).

Base Addition: Add 1.2 eq of Pyridine or Triethylamine. Cool to 0°C.

Nucleophile Addition: Add 1.05 eq of the amine dropwise.

Note: For bulky amines, allow to warm to room temperature and stir for 12-24h.

Monitoring (Self-Validating Step):

Check TLC (Hexane/EtOAc 3:1). The sulfonyl chloride (high

) should disappear.

Quench: If starting material persists after 24h, add a catalytic amount of DMAP

(Dimethylaminopyridine) to accelerate the reaction via the formation of a highly reactive N-

acylpyridinium-like intermediate.
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Figure 2: Mechanistic pathway of aminolysis highlighting the kinetic barrier imposed by the

ortho-biaryl steric environment.[1]

Applications in Drug Discovery[2][3][7][8]
The biphenyl-2-sulfonyl scaffold is a privileged structure in medicinal chemistry, serving as a

bioisostere for carboxylic acids and tetrazoles.[1]

GPCR Antagonists: This scaffold mimics the spatial arrangement of the biphenyl-tetrazole

moiety found in "Sartans" (Angiotensin II receptor blockers). The sulfonamide provides a

hydrogen bond donor/acceptor motif essential for receptor binding.

Metalloproteinase Inhibitors: The bulky biphenyl group fits into deep hydrophobic pockets

(S1' pockets) of enzymes like MMP-2 and MMP-9, while the sulfonamide coordinates the

catalytic Zinc ion.

Nav1.7 Inhibitors: Substituted biphenyl sulfonamides have shown efficacy in blocking

voltage-gated sodium channels, a target for neuropathic pain.[1]
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Handling & Safety (MSDS Summary)
Hazard Category Classification Precaution

Corrosivity Skin Corr.[1] 1B

Causes severe skin burns and

eye damage. Wear nitrile

gloves and face shield.

Reactivity Water Reactive
Reacts violently with water to

release HCl gas.[1]

Storage Moisture Sensitive
Store in a desiccator or

glovebox.[1]

Disposal: Quench excess chloride with aqueous sodium hydroxide (10%) slowly in an ice bath

before disposal into halogenated waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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